molecular formula C28H22O4 B4792758 2,2'-biphenyldiyl bis(4-methylbenzoate)

2,2'-biphenyldiyl bis(4-methylbenzoate)

Cat. No. B4792758
M. Wt: 422.5 g/mol
InChI Key: ABVNALMZKODMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-biphenyldiyl bis(4-methylbenzoate), also known as BPB, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. BPB is a white solid that is soluble in organic solvents and has a melting point of 119-121°C.

Mechanism of Action

2,2'-biphenyldiyl bis(4-methylbenzoate) works by binding to specific amino acid residues in proteins and nucleic acids, causing a change in their fluorescence properties. This change in fluorescence can be used to detect the presence of the target molecule. 2,2'-biphenyldiyl bis(4-methylbenzoate) has also been found to crosslink proteins, which can lead to changes in their function and structure.
Biochemical and Physiological Effects
Studies have shown that 2,2'-biphenyldiyl bis(4-methylbenzoate) does not have any significant toxic effects on cells or tissues. It has been found to be stable under a wide range of pH and temperature conditions, making it a useful tool for studying biological systems. 2,2'-biphenyldiyl bis(4-methylbenzoate) has also been shown to be effective in detecting protein-protein interactions and DNA-protein interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2'-biphenyldiyl bis(4-methylbenzoate) is its high sensitivity and selectivity for detecting proteins and nucleic acids. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, 2,2'-biphenyldiyl bis(4-methylbenzoate) does have some limitations. It is not suitable for use in living cells or tissues and can only be used in vitro. Additionally, 2,2'-biphenyldiyl bis(4-methylbenzoate) can be affected by environmental factors such as pH and temperature, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 2,2'-biphenyldiyl bis(4-methylbenzoate). One area of interest is the development of new fluorescent probes based on 2,2'-biphenyldiyl bis(4-methylbenzoate) that can be used to detect other biomolecules. Another area of interest is the use of 2,2'-biphenyldiyl bis(4-methylbenzoate) in the development of new materials with unique properties. Finally, 2,2'-biphenyldiyl bis(4-methylbenzoate) could be used in the development of new drugs or therapies for various diseases. Overall, 2,2'-biphenyldiyl bis(4-methylbenzoate) is a versatile and useful compound that has many potential applications in scientific research.

Scientific Research Applications

2,2'-biphenyldiyl bis(4-methylbenzoate) has been widely used in scientific research as a fluorescent probe for detecting proteins and nucleic acids. It has also been used as a crosslinking agent for polymerization reactions and as a stabilizer for polymeric materials. 2,2'-biphenyldiyl bis(4-methylbenzoate) has been found to be particularly useful in the field of biochemistry and has been used to study enzyme kinetics, protein-protein interactions, and DNA-protein interactions.

properties

IUPAC Name

[2-[2-(4-methylbenzoyl)oxyphenyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O4/c1-19-11-15-21(16-12-19)27(29)31-25-9-5-3-7-23(25)24-8-4-6-10-26(24)32-28(30)22-17-13-20(2)14-18-22/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVNALMZKODMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.